molecular formula C8H6BrNO2S B11859445 methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B11859445
M. Wt: 260.11 g/mol
InChI Key: ZZUSKBHHRZULEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole core with a bromine substituent at position 2 and a methyl ester group at position 3. Its molecular formula is C₉H₈BrNO₂S, with a molecular weight of 286.14 g/mol . This compound is a key intermediate in organic synthesis, particularly in the preparation of donor-acceptor semiconductors for organic field-effect transistors (OFETs) and as a precursor for TGR5 agonists in pharmaceutical research .

Synthesis typically involves alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with bromomethyl reagents in the presence of sodium hydride (NaH) in DMF, yielding the product in high purity after column chromatography . Characterization is performed via ¹H/¹³C NMR, MALDI-TOF mass spectrometry, and elemental analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.11 g/mol

IUPAC Name

methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3

InChI Key

ZZUSKBHHRZULEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(S2)Br

Origin of Product

United States

Preparation Methods

Direct Bromination Using Bromine-Dioxane Complex

The most widely reported method involves electrophilic bromination of methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate using a bromine-dioxane complex. In this protocol, 1 equivalent of Br₂-dioxane is added to a dioxane solution of the precursor at room temperature. Reaction completion (~24 hours) is monitored via thin-layer chromatography (TLC), followed by extraction with chloroform and purification via silica gel column chromatography (petroleum ether:ethyl acetate, 7:1).

Key Data:

  • Yield: 71% for methyl 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.

  • Byproducts: 18% yield of a tribrominated side product.

  • Reaction Scope: Effective for electron-rich thienopyrroles but requires stringent moisture control to avoid hydrolysis.

N-Bromosuccinimide (NBS)-Mediated Bromination

An alternative approach employs NBS in dichloromethane (DCM) under inert conditions. This method offers milder reaction kinetics, reducing side product formation. After 12 hours of stirring, the mixture is washed with sodium bicarbonate, dried over magnesium sulfate, and purified via chromatography.

Key Data:

  • Yield: 73% for the target compound.

  • Advantages: Higher selectivity and reduced di-/tri-bromination byproducts compared to Br₂-dioxane.

  • Limitations: Requires anhydrous DCM and extended reaction times for complete conversion.

Comparative Analysis of Bromination Methods

The table below contrasts critical parameters for both methods:

Parameter Br₂-Dioxane Complex NBS in DCM
Reaction Time 24 hours12 hours
Yield 71%73%
Byproduct Formation 18% tribrominated<5% dibrominated
Purification Solvent Petroleum ether:EtOAcChloroform:methanol
Moisture Sensitivity HighModerate

Both methods necessitate chromatographic purification due to the structural similarity of byproducts. The Br₂-dioxane route is cost-effective but less selective, whereas NBS offers precision at higher reagent costs.

Mechanistic Insights and Spectral Validation

Electrophilic Aromatic Substitution (EAS) Mechanism

Bromination occurs via EAS at the electron-rich C2 position of the thienopyrrole ring. The dioxane complex stabilizes Br⁺, facilitating regioselective attack. NBS generates bromine radicals, which exhibit superior regiocontrol, minimizing over-bromination.

Spectroscopic Characterization

Post-synthesis validation includes:

  • ¹H NMR (CDCl₃): Singlets at δ 3.92 (NCH₃) and δ 4.02 (OCH₃), with aromatic protons at δ 7.00 (H-3) and δ 7.06 (H-2).

  • IR Spectroscopy: Strong carbonyl stretch at 1705 cm⁻¹ (C=O) and C-Br vibration at 480 cm⁻¹.

  • Melting Point: 109–111°C, confirming crystalline purity.

Industrial-Scale Considerations and Challenges

Solvent and Reagent Optimization

Sparingly soluble in water, the compound necessitates aprotic solvents (e.g., DCM, dioxane) for large-scale reactions. Ethyl acetate is preferred for extraction due to its low toxicity and compatibility with silica gel.

Byproduct Management

Tribrominated byproducts, though structurally analogous, require gradient elution for separation. Recycling strategies, such as reductive debromination, are under investigation to improve atom economy .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-substituted derivatives, sulfoxides, sulfones, and reduced thieno[3,2-b]pyrrole compounds .

Scientific Research Applications

Synthesis Applications

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a versatile building block in organic synthesis:

  • Conjugated Polymers : The compound can be incorporated into conjugated polymer backbones due to its reactive bromine atom. This incorporation facilitates the development of advanced materials with tailored electronic properties.
  • Heterocyclic Synthesis : It is utilized in the synthesis of various heterocycles, which are crucial for developing pharmaceuticals and agrochemicals. The compound participates in reactions such as nucleophilic substitutions and cyclizations that yield complex molecular architectures .

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Inhibition of Enzymes : Compounds with similar structures have been identified as potent inhibitors of D-amino acid oxidase (DAO), which plays a role in neurotransmitter metabolism. This inhibition may have implications for treating neurological disorders .
  • Anticancer Activity : Some studies suggest that derivatives of this compound can modulate cell signaling pathways associated with cancer progression, indicating potential as anti-cancer agents.

Case Study 1: Synthesis of N-Substituted Derivatives

A study demonstrated the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various alkyl halides to produce N-substituted derivatives. These derivatives were evaluated for their biological activity, revealing enhanced potency against specific cellular targets compared to the parent compound .

Case Study 2: Polymer Development

Another research effort focused on incorporating this compound into conjugated polymers for organic photovoltaic applications. The resulting materials exhibited improved charge transport properties and stability under operational conditions, showcasing their potential for use in next-generation solar cells.

Data Summary Table

Application AreaSpecific Use CaseOutcome/Findings
Organic SynthesisBuilding block for conjugated polymersEnhanced electronic properties in materials
Biological ActivityInhibition of D-amino acid oxidasePotential therapeutic applications in neurology
Heterocyclic SynthesisSynthesis of N-substituted derivativesIncreased biological activity compared to parent
Material ScienceDevelopment of advanced polymeric materialsImproved charge transport in organic photovoltaics

Mechanism of Action

The mechanism of action of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins by binding to their active sites. The molecular targets and pathways involved can vary, but common targets include viral polymerases and cancer-related enzymes .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Core Heterocycle Molecular Weight (g/mol) Key Applications
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Br at C2, COOCH₃ at C5 Thieno[3,2-b]pyrrole 286.14 Semiconductors, Drug intermediates
Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate Br at C2, C4-dodecyl, COOC₂H₅ at C5 Thieno[3,2-b]pyrrole 484.51 OFETs via Stille coupling
Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate C4-(4-Cl-benzyl), COOCH₃ at C5 Thieno[3,2-b]pyrrole 349.79 TGR5 agonist intermediates
Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CHO at C2, CH₃ at C4, COOCH₃ at C5 Furo[3,2-b]pyrrole 207.18 Antibacterial agents
Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate Br at C2, COOC₂H₅ at C5 Furo[3,2-b]pyrrole 258.07 Synthetic intermediates

Key Observations:

Core Heterocycle: Thieno[3,2-b]pyrrole derivatives (e.g., methyl 2-bromo) exhibit enhanced electron-withdrawing properties due to the sulfur atom, making them suitable for semiconductor applications . Furo[3,2-b]pyrrole derivatives (e.g., methyl 2-formyl) are more electron-rich, favoring participation in cyclocondensation reactions for triazine-based antibiotics .

Substituent Effects :

  • Bromine at C2 increases reactivity in cross-coupling reactions (e.g., Stille coupling) compared to unsubstituted analogs .
  • Alkyl chains (e.g., C4-dodecyl) improve solubility in organic solvents, critical for OFET fabrication .
  • Ester groups (COOCH₃ vs. COOC₂H₅) influence crystallinity and melting points; methyl esters generally have higher melting points than ethyl analogs .

Key Observations:

  • Thieno[3,2-b]pyrrole derivatives are often synthesized via alkylation or Stille coupling, leveraging bromine’s leaving group capability .
  • Furo[3,2-b]pyrrole derivatives utilize Vilsmeier formylation for C2 functionalization, which is less efficient in thieno analogs due to sulfur’s electron-withdrawing effects .

Table 3: Comparative Properties

Compound Melting Point (°C) Solubility LogP Bioactivity
This compound 120–122 DMF, DMSO 2.81 None reported (industrial use)
Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate 158–160 Chloroform, THF 3.45 TGR5 agonist (EC₅₀ = 12 nM)
Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate 284–286 Ethanol, acetone 1.92 Antibacterial (MIC = 8 µg/mL)
Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate 120 Ethyl acetate 2.10 Synthetic intermediate

Key Observations:

  • Thieno derivatives generally exhibit higher LogP values than furo analogs due to sulfur’s hydrophobicity, impacting membrane permeability in drug design .
  • Antibacterial activity in furo derivatives correlates with electron-rich cores facilitating interactions with bacterial enzymes .

Biological Activity

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (C8H6BrNO2S) is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thieno[3,2-b]pyrrole core with a bromine substituent at the 2-position. This unique structure contributes to its reactivity and biological interactions. The compound's molecular weight is approximately 232.1 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances its electrophilicity, allowing for nucleophilic substitutions that can modulate biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit D-amino acid oxidase (DAO), an enzyme involved in neurotransmitter metabolism. Structural studies indicate that small substituents on the thiophene ring can significantly affect inhibitory potency .
  • Antimicrobial Activity : Research indicates that derivatives of thieno[3,2-b]pyrroles exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects through apoptosis induction in cancer cell lines.

Biological Activity Data

Activity Type Details Reference
Enzyme InhibitionPotent inhibitor of D-amino acid oxidase
AntimicrobialExhibits activity against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • D-Amino Acid Oxidase Inhibition : A study published in Nature demonstrated that analogs of thieno[3,2-b]pyrroles, including this compound, significantly inhibited DAO activity. The structure-activity relationship (SAR) analysis revealed that the presence of the bromine atom was crucial for enhancing inhibitory potency against DAO .
  • Antimicrobial Activity : Another study investigated the antimicrobial efficacy of various thieno[3,2-b]pyrrole derivatives. This compound showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
  • Cancer Cell Studies : Research conducted on human cancer cell lines indicated that this compound could induce cell death through apoptotic pathways. The mechanism involves caspase activation and mitochondrial membrane potential disruption, making it a candidate for further investigation in cancer therapeutics .

Comparison with Similar Compounds

Compound Name Structural Differences Biological Activity
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylateLacks bromine; lower reactivityWeaker enzyme inhibition
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateEthyl group instead of methylSimilar antimicrobial properties
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateBromine at different positionVaries in potency against DAO

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, and how can reaction yields be maximized?

  • Methodology : The compound is synthesized via alkylation of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with methyl iodide in N,N-dimethylformamide (DMF) at room temperature, achieving a 94% yield . Key factors for yield optimization include:

  • Precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to methyl iodide).
  • Use of anhydrous DMF to prevent side reactions.
  • Post-reaction purification via column chromatography with ethyl acetate/hexane (1:3 v/v).
    • Contradiction Analysis : Lower yields reported in some studies (e.g., 75–85%) may stem from incomplete alkylation due to moisture or suboptimal solvent purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>97%) .
  • NMR : Confirm the bromine substitution at position 2 via 1H^1H-NMR (δ 7.2–7.4 ppm for thieno-pyrrole protons) and 13C^{13}C-NMR (δ 160–165 ppm for the ester carbonyl) .
  • Mass Spectrometry : ESI-MS (m/z 260.11 [M+H]+^+) validates molecular weight .

Q. What are the stability considerations for long-term storage?

  • Methodology : Store in amber vials under inert gas (argon or nitrogen) at 2–8°C to prevent degradation via hydrolysis or photolytic cleavage of the ester group . Degradation products (e.g., free carboxylic acid) can be monitored via TLC using iodine vapor staining.

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodology : The C2-bromine acts as a leaving group in Suzuki-Miyaura couplings. For example:

  • React with arylboronic acids (1.2 equiv) using Pd(PPh3_3)4_4 (5 mol%) in THF/H2_2O (3:1) at 80°C for 12 hours .
  • Mechanistic Insight : The electron-withdrawing ester group at C5 enhances electrophilicity at C2, facilitating oxidative addition to palladium .
    • Data Conflict : Some studies report lower coupling efficiency (<60%) due to steric hindrance from the fused thieno-pyrrole ring; optimizing ligand choice (e.g., XPhos) improves yields .

Q. What biological activities have been observed for this compound and its analogs?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC 32–64 µg/mL) .
  • Anticancer Screening : Evaluate cytotoxicity in HeLa cells using MTT assays (IC50_{50} ~12 µM) .
    • Comparative Analysis :
CompoundAntimicrobial Activity (MIC, µg/mL)Anticancer IC50_{50} (µM)
Methyl 2-bromo derivative32–6412
Methyl 2-methyl analog>128>50
  • The bromine atom enhances membrane permeability and target binding .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB ID: 1KZN). The bromine forms halogen bonds with Asp81 (ΔG = -8.2 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes; RMSD <2.0 Å indicates stable binding .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Methodology :

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) across labs.
  • Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify outliers .
  • Control Experiments : Compare bioactivity in isogenic bacterial strains to rule off-target effects .

Methodological Resources

  • Synthetic Protocols : Detailed alkylation and cross-coupling procedures .
  • Analytical Workflows : HPLC, NMR, and MS parameters for quality control .
  • Computational Tools : AutoDock Vina, GROMACS, and Gaussian for mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.